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Compound of Interest

2-Bromo-5-methoxy-4-
Compound Name:
methylaniline

Cat. No.: B1289004

2-Bromo-5-methoxy-4-methylaniline: A
Comparative Guide for Drug Discovery

In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for the
development of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic
substitution on the aniline ring is a key determinant of a compound's potency, selectivity, and
pharmacokinetic profile. This guide provides a comparative analysis of 2-Bromo-5-methoxy-4-
methylaniline against other substituted anilines, offering insights for researchers, scientists,
and drug development professionals. While direct experimental data for 2-Bromo-5-methoxy-
4-methylaniline is limited in publicly available literature, this guide extrapolates its potential
performance based on the well-documented effects of its constituent functional groups in
similar aniline-based drug candidates.

The Aniline Scaffold in Medicinal Chemistry

Aniline and its derivatives are privileged structures in medicinal chemistry due to their synthetic
tractability and their ability to form key interactions with biological targets.[1][2] They are
integral components of numerous approved drugs, including a wide range of kinase inhibitors
that have revolutionized cancer therapy.[1] However, the development of aniline-based drug
candidates is not without its challenges, as the aniline moiety can be susceptible to metabolic
modifications leading to potential toxicity and rapid clearance.[3] Consequently, the nature and

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1289004?utm_src=pdf-interest
https://www.benchchem.com/product/b1289004?utm_src=pdf-body
https://www.benchchem.com/product/b1289004?utm_src=pdf-body
https://www.benchchem.com/product/b1289004?utm_src=pdf-body
https://www.benchchem.com/product/b1289004?utm_src=pdf-body
https://www.benchchem.com/pdf/potential_applications_of_substituted_anilines_in_medicinal_chemistry.pdf
https://www.nbinno.com/article/other-organic-chemicals/aniline-pharmaceuticals-precursor-medicines-zu
https://www.benchchem.com/pdf/potential_applications_of_substituted_anilines_in_medicinal_chemistry.pdf
https://cresset-group.com/science/science-resources/aniline-replacement-in-drug-compounds/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

position of substituents on the aniline ring are critical for optimizing a drug's efficacy and safety
profile.

Physicochemical and Pharmacokinetic
Considerations

The bromine, methoxy, and methyl groups on 2-Bromo-5-methoxy-4-methylaniline each
contribute to its overall physicochemical properties, which in turn influence its pharmacokinetic
behavior.

Table 1: Predicted Physicochemical Properties of 2-Bromo-5-methoxy-4-methylaniline and
Comparison with Parent/Related Anilines

Molecular
. Calculated pKa

Compound Structure Weight ( g/mol .

) logP (Predicted)
Aniline L 93.13 0.9 4.6
2-Bromoaniline s 172.03 1.89 2.53
4-Methoxyaniline  Leu 123.15 1.14 5.34
4-Methylaniline = 107.15 1.39 5.08
2-Bromo-5-
methoxy-4- o 216.08 2.8 (Predicted) ~3.5 (Predicted)

methylaniline

Note: Predicted values are generated using computational models and are for estimation
purposes.

The introduction of a bromine atom generally increases lipophilicity (logP) and decreases
basicity (pKa) due to its electron-withdrawing inductive effect. The methoxy group, being an
electron-donating group through resonance, can increase basicity. The methyl group also
slightly increases lipophilicity and basicity. The combination of these substituents in 2-Bromo-
5-methoxy-4-methylaniline results in a moderately lipophilic and weakly basic compound,
properties that are often desirable for cell permeability and target engagement.
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Performance in Drug Discovery: A Comparative
Outlook

The true value of a building block like 2-Bromo-5-methoxy-4-methylaniline lies in its potential
to be incorporated into larger molecules with specific biological activities. The following sections
compare its expected performance attributes against other anilines in the context of kinase
inhibition, cytotoxicity, and metabolic stability.

Kinase Inhibition

The aniline moiety is a common feature in Type | and Type Il kinase inhibitors, where it often
forms crucial hydrogen bonds with the hinge region of the kinase domain. The substituents on
the aniline ring project into different pockets of the ATP-binding site, influencing potency and

selectivity.

Table 2: Comparative Inhibitory Activity of Representative Aniline-Based Kinase Inhibitors
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Aniline Kinase Inhibitor
ICs0 (NM) Reference

Scaffold Target(s) Example
3-Ethynyl-aniline EGFR Erlotinib 2 [4]
4-((4-

Methylpiperazin-

1-yl)methyl)-3- Bcr-Abl, Src Dasatinib <1 [5]
(trifluoromethyl)a

niline
3-Bromo-5- Bcer-Abl,
(trifluoromethyl)a  VEGFR2, Ponatinib 0.37 (Bcr-Abl) [5]
niline FGFR1
2-Methoxy-4-(4-
(3-methyl-4-oxo-
3,4- o

) ] ) c-Met, VEGFR2 Cabozantinib 1.3 (c-Met) [6]
dihydroquinazoli

n-6-yl)piperazin-

1-yhaniline
2-Bromo-5- ) )

Predicted: Hypothetical )
methoxy-4- ) ] o To be determined
various kinases Inhibitor

methylaniline

The 2-bromo substitution can provide a vector for exploring interactions within the kinase active
site, potentially enhancing potency. The 5-methoxy and 4-methyl groups can occupy
hydrophobic pockets, and their specific positioning is critical for achieving selectivity for a
particular kinase. For instance, in the development of c-Src inhibitors, specific substitutions on
the anilinoquinazoline core were found to be crucial for potency and selectivity.[7]

Cytotoxicity Against Cancer Cell Lines

The ultimate goal of many kinase inhibitors is to induce cytotoxicity in cancer cells. The
cytotoxic potential of aniline-based compounds is highly dependent on the overall molecular
structure.

Table 3: Comparative Cytotoxicity of Aniline Derivatives in Cancer Cell Lines
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Compound Class Aniline Moiety Cell Line ICs0 (M)
Anilino- o )
_ 4-Anisidine K562 (Leukemia) <50
fluoroquinolones
Anilino- ) N
) 2,4-Dimethoxyaniline MCF7 (Breast) <50
fluoroquinolones
Anilinoquinazolines 3-lodoaniline A431 (Skin) 3
3-
Anilinoquinazolines (Trifluoromethyl)anilin A431 (Skin) 3.5
e
Derivatives of 2-
2-Bromo-5-methoxy- ] )
Bromo-5-methoxy-4- Various To be determined

methylaniline

4-methylaniline

Substituted anilino-fluoroquinolones have demonstrated cytotoxic activity against various

cancer cell lines, with 1Cso values often below 50 uM.[8][9] Similarly, anilinoquinazoline

derivatives have shown potent cytotoxicity, with ICso values in the low micromolar range

against EGFR-overexpressing cell lines.[4] It is anticipated that derivatives of 2-Bromo-5-

methoxy-4-methylaniline could exhibit significant cytotoxic activity, which would need to be

confirmed through in vitro screening.

Metabolic Stability

A significant hurdle in the development of aniline-based drugs is their susceptibility to

metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive

metabolites and rapid clearance.[3] The substitution pattern on the aniline ring plays a critical

role in mitigating these metabolic liabilities.

Table 4: General Metabolic Stability Trends of Substituted Anilines
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o Expected Metabolic .
Substitution Pattern . Rationale
Stability

. . Susceptible to N-oxidation and
Unsubstituted Aniline Low _ _
ring hydroxylation.

] ] Can decrease the electron
Electron-withdrawing groups

Moderate to High density of the ring, making it
(e.g., -Br, -CF3)

less prone to oxidation.

Bulky groups near the amino
Sterically hindered anilines Moderate to High group can sterically hinder

access by metabolic enzymes.

Can be a site of O-
) - ] demethylation, but can also
Methoxy-substituted anilines Variable ) ]
block sites of aromatic

hydroxylation.

The bromo and methyl groups
may provide some steric
2-Bromo-5-methoxy-4- _ hindrance and the methoxy
N Predicted: Moderate o
methylaniline group can block a potential site
of oxidation, though it may be

a site for metabolism itself.

The 2-bromo and 4-methyl groups on 2-Bromo-5-methoxy-4-methylaniline could provide
some steric shielding to the amino group, potentially improving metabolic stability compared to
less substituted anilines. The 5-methoxy group blocks a potential site of aromatic hydroxylation,
although it could be a site for O-demethylation.[10]

Experimental Protocols

To facilitate the comparative evaluation of 2-Bromo-5-methoxy-4-methylaniline and its
derivatives, the following are detailed methodologies for key in vitro assays.

Synthesis of 2-Bromo-5-methoxy-4-methylaniline
Derivatives
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A general approach to incorporate the 2-Bromo-5-methoxy-4-methylaniline scaffold into a
larger molecule, such as a kinase inhibitor, often involves a nucleophilic aromatic substitution
or a cross-coupling reaction.

2-Bromo-5-methoxy-4-methylaniline

Buchwald-Hartwig Amination amm g Target Molecule

Click to download full resolution via product page

General synthetic workflow.

Protocol Outline: Buchwald-Hartwig Amination

¢ Reactants: Combine 2-Bromo-5-methoxy-4-methylaniline (1.0 eq), the electrophilic
coupling partner (e.g., a chloro- or bromo-substituted heterocycle, 1.1 eq), a palladium
catalyst (e.g., Pdz2(dba)s, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base
(e.g., Cs2C0s3, 2.0 eq) in an oven-dried flask.

e Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

e Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at
a temperature ranging from 80 to 110 °C.

» Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

o Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic
solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column
chromatography on silica gel.

In Vitro Kinase Inhibition Assay
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A common method to determine the inhibitory potency of a compound against a specific kinase
is a radiometric filter-binding assay.

Assay Preparation Reaction Detection

Kinase + Substrate + Inhibitor Stop Reaction & Filter Wash Scintillation Counting

Click to download full resolution via product page

Workflow for a radiometric kinase assay.

Protocol Outline: Radiometric Kinase Assay

e Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the purified
kinase, a suitable peptide or protein substrate, and the test compound at various
concentrations in a kinase buffer.

« Initiation: Initiate the kinase reaction by adding [y-32P]ATP.
 Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.

o Termination and Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid)
and transfer the mixture to a filter plate that captures the phosphorylated substrate.

e Washing: Wash the filter plate multiple times to remove unincorporated [y-32P]ATP.
o Detection: Measure the radioactivity retained on the filter using a scintillation counter.

o Data Analysis: Calculate the percentage of kinase inhibition for each compound
concentration and determine the ICso value by fitting the data to a dose-response curve.[5]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.
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Seed Cells

Add MTT Reagent

Solubilize Formazan

Measure Absorbance

Click to download full resolution via product page
Workflow for an MTT cytotoxicity assay.
Protocol Outline: MTT Assay

¢ Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to

adhere overnight.

o Compound Treatment: Treat the cells with serial dilutions of the test compound for a

specified period (e.g., 48 or 72 hours).

¢ MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the
formation of formazan crystals by viable cells.
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e Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the
formazan crystals.

» Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a
microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to an untreated control and
determine the ICso value.[11]

In Vitro Metabolic Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver

microsomes.
Protocol Outline: Liver Microsomal Stability Assay

 Incubation Mixture: Prepare an incubation mixture containing liver microsomes, the test
compound, and a buffer in a 96-well plate.

« Initiation: Pre-warm the mixture and initiate the metabolic reaction by adding a NADPH-
regenerating system.

e Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by
adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

o Sample Processing: Centrifuge the plate to precipitate proteins.
e Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

o Data Analysis: Plot the natural logarithm of the percentage of the remaining compound
against time. The slope of the line gives the elimination rate constant, from which the in vitro
half-life can be calculated.

Signaling Pathways of Interest

Aniline-based kinase inhibitors often target key signaling pathways implicated in cancer. Given
the prevalence of anilines in EGFR inhibitors, the EGFR signaling pathway is a primary area of
interest.
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Inhibition of the EGFR signaling pathway.
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Derivatives of 2-Bromo-5-methoxy-4-methylaniline could be designed to target the ATP-
binding site of EGFR, thereby inhibiting its downstream signaling through the
RAS/RAF/MEK/ERK and PISK/AKT pathways, which are critical for cancer cell proliferation and
survival.[1]

Conclusion

2-Bromo-5-methoxy-4-methylaniline represents a promising, yet underexplored, building
block for the design of novel drug candidates, particularly kinase inhibitors. The specific
combination of its bromo, methoxy, and methyl substituents suggests the potential for favorable
physicochemical properties and biological activity. While further experimental validation is
necessary, this guide provides a framework for the rational design and comparative evaluation
of its derivatives. By leveraging the established knowledge of structure-activity relationships in
aniline-based compounds and employing the detailed experimental protocols provided,
researchers can effectively explore the therapeutic potential of this versatile scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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